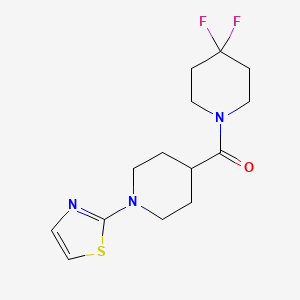![molecular formula C22H28N4OS B12264063 1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)
1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle thiazole, un cycle pipéridine et un cycle pipérazine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
La synthèse de 1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse peut inclure les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Synthèse des cycles pipéridine et pipérazine : Ces cycles peuvent être synthétisés par des réactions organiques standard, telles que la substitution nucléophile et la cyclisation.
Réactions de couplage : L'étape finale consiste à coupler les cycles thiazole, pipéridine et pipérazine par l'intermédiaire de liaisons appropriées, telles que des groupes but-2-yn-1-yl, en utilisant des réactifs tels que des catalyseurs au palladium.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour une production à grande échelle, assurant un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, conduisant à des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents et des conditions de réaction.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants comme le dichlorométhane, des catalyseurs comme le palladium et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son utilisation comme candidat médicament pour le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine peut être comparé à d'autres composés similaires, tels que :
Dérivés de thiazole : Composés contenant le cycle thiazole, qui peuvent avoir des activités biologiques similaires.
Dérivés de pipéridine : Composés contenant le cycle pipéridine, qui sont souvent utilisés en chimie médicinale.
Dérivés de pipérazine : Composés contenant le cycle pipérazine, qui sont connus pour leurs applications thérapeutiques.
Le caractère unique de 1-Phényl-4-(4-{[1-(1,3-thiazol-2-yl)pipéridin-4-yl]oxy}but-2-yn-1-yl)pipérazine réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des activités biologiques diverses.
Propriétés
Formule moléculaire |
C22H28N4OS |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H28N4OS/c1-2-6-20(7-3-1)25-16-14-24(15-17-25)11-4-5-18-27-21-8-12-26(13-9-21)22-23-10-19-28-22/h1-3,6-7,10,19,21H,8-9,11-18H2 |
Clé InChI |
UQCPZIGUWFFCIO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263986.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12263994.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B12264012.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12264014.png)
![1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264030.png)
![N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264032.png)
![N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12264045.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12264049.png)
![4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264052.png)
![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264055.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)


